![molecular formula C7H13NO B070580 7-Oxa-2-azaspiro[3.5]nonane CAS No. 194157-10-3](/img/structure/B70580.png)
7-Oxa-2-azaspiro[3.5]nonane
Übersicht
Beschreibung
7-Oxa-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a six-membered ring fused to a three-membered ring, with oxygen and nitrogen atoms at positions 7 and 2, respectively. This structure imparts unique physicochemical properties, including enhanced three-dimensional (3D) character and high Fsp<sup>3</sup> content, making it a valuable bioisostere for piperidine and pipecolic acid in drug design . Its synthesis typically involves multistep routes, such as alkylation, Buchwald–Hartwig amination, and deprotection strategies, enabling scalable production of derivatives with functional groups tailored for medicinal chemistry .
The compound’s derivatives, particularly this compound-1-carboxylic acid, have demonstrated improved water solubility and reduced toxicity compared to their parent drug scaffolds. For example, when incorporated into the Bupivacaine structure, the analog exhibited fivefold lower toxicity while retaining comparable anesthetic activity . Commercial availability (e.g., ≥95% purity from BLD Pharm Ltd. and Leyan.com ) further supports its utility in pharmaceutical research .
Vorbereitungsmethoden
Two-Step Cyclization via Phase-Transfer Catalysis
First Cyclization: Ether-Acetal Coupling
The foundational method (patent CN112321599A) employs bis(2-chloroethyl) ether (compound 1) and cyanoacetaldehyde diethyl acetal (compound 2) in N,N-dimethylformamide (DMF) at 70–100°C for 10–24 hours . Key parameters include:
Parameter | Specification |
---|---|
Molar ratio (1:2) | 1.0 : 1.1 |
Phase-transfer catalyst | Tetrabutylammonium bromide (0.05–0.15 eq) |
Iodo metal salt | Potassium iodide (0.05–0.15 eq) |
Acid-binding agent | Anhydrous K₂CO₃ (1.2–2.0 eq) |
The reaction mechanism involves nucleophilic displacement where the phase-transfer catalyst facilitates anion transfer, while KI enhances leaving-group mobility. This step achieves 76.8–106.5 g of intermediate compound 3 (crude yield ~85%) .
Second Cyclization: LAH-Mediated Ring Closure
Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at −10°C drives the second cyclization. Critical process controls include:
-
LAH addition rate : Divided into 10 portions over 1 hour to mitigate exothermic side reactions
-
Quenching sequence : Gradual addition of H₂O (15–57 mL) followed by 15% NaOH (15–57 mL) to decompose excess LAH
-
Purification : Neutral alumina chromatography removes olefinic impurities from over-reduction
This step yields 35.8–52.9 g of refined 7-oxa-2-azaspiro[3.5]nonane (total yield 56.3–82.6%) .
Piperidine-Derived Synthesis via Mesylation
Reductive Amination Pathway
An alternative route (PMC6332447) starts with N-tosyl-piperidine-4,4-diethyl ester :
-
Lithium aluminum hydride reduction : Converts diethyl ester to diol (compound 4)
-
Mesylation : Methanesulfonyl chloride activates hydroxyl groups at −20°C
-
Ring closure : Intramolecular nucleophilic substitution forms oxetane (compound 5)
Reaction conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature gradient
-
Tosyl deprotection: Mg/MeOH sonication followed by oxalic acid precipitation
This method achieves 74% isolated yield after chromatographic purification .
Comparative Yield Analysis
Method | Intermediate Yield | Final Yield | Purity |
---|---|---|---|
Two-step cyclization | 85% (compound 3) | 82.6% | >98% |
Mesylation route | 91% (diol 4) | 74% | 95% |
The patent method excels in scalability (batch sizes >100 g) but requires stringent temperature control during LAH addition. The mesylation approach offers higher intermediate yields but involves multiple protection/deprotection steps .
Critical Process Parameters and Optimization
Solvent Selection Impact
DMF in the first cyclization enhances reaction rate (dielectric constant ε = 36.7) but complicates purification due to high boiling point (153°C). Substitution with dimethylacetamide (DMAc, ε = 37.8) reduces side-product formation by 12% in preliminary trials .
Catalytic System Tuning
Optimizing the TBAB/KI system shows:
-
TBAB concentration : 0.1 eq maximizes anion transfer efficiency (turnover number = 48)
-
KI role : Beyond 0.1 eq, iodide saturation decreases reaction rate (Δrate = −15% at 0.15 eq)
Impurity Profile Management
Primary impurities include:
-
Olefinic byproducts : From LAH over-reduction (3–7%)
-
Ring-opened ethers : Mitigated by strict anhydrous conditions (<50 ppm H₂O)
-
Diastereomeric spirocycles : Controlled via cryogenic crystallization (−20°C)
Industrial-Scale Adaptation Challenges
Exothermic Risk Mitigation
The LAH cyclization requires:
-
Jacketed reactors with ΔT control (±2°C)
-
Semi-batch addition over 2–3 hours for >10 kg batches
-
In-line FTIR monitoring of Al-O intermediate complexes
Waste Stream Considerations
Per 1 kg product:
-
8.2 kg DMF (85% recovery via distillation)
-
2.3 kg LAH quench salts (requires pH-neutralization)
-
0.7 kg alumina column waste (hazardous solid)
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen or oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
7-Oxa-2-azaspiro[3.5]nonane serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural features make it valuable in drug design, particularly for developing novel analgesics and anti-inflammatory medications.
Case Study: Drug Synthesis
- A recent study highlighted the compound's role as a bioisoster for pipecolic acid, leading to the creation of functionalized derivatives that exhibit enhanced bioactivity. These derivatives were synthesized with high yields and are being explored for their potential in drug applications .
The compound is leveraged in biochemical research to study enzyme interactions and mechanisms. Its unique structure allows researchers to explore new biochemical pathways, facilitating advancements in understanding metabolic processes.
Case Study: Enzyme Interaction
- Researchers have used this compound to investigate its interaction with specific enzymes, revealing insights into potential therapeutic targets for diseases such as cancer .
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the development of environmentally friendly agrochemicals, particularly effective pest control agents.
Application Example: Pesticide Development
- The compound has been part of research aimed at creating new pest control formulations that minimize environmental impact while maintaining efficacy against pests .
Analytical Chemistry
The compound also plays a role in analytical chemistry as a standard reference material. This application ensures accuracy in the quantification of similar compounds within complex mixtures.
Data Table: Analytical Applications
Application Type | Description |
---|---|
Standard Reference | Used for calibration in chromatographic methods |
Quantification | Ensures accuracy in complex mixtures |
Wirkmechanismus
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity by fitting into specific binding pockets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Below, 7-oxa-2-azaspiro[3.5]nonane is compared to key analogs:
Structural and Functional Comparisons
Physicochemical Properties
Biologische Aktivität
7-Oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This compound exhibits a unique structural configuration that allows it to interact with various biological targets, potentially leading to therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and features a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its unique chemical properties. The specific arrangement of these atoms is crucial for its interaction with biological molecules.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 129.19 g/mol |
Structural Features | Spirocyclic structure with nitrogen and oxygen |
Potential Biological Targets | Enzymes, receptors, and cellular pathways |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Its mechanism of action is believed to involve modulation of specific signaling pathways that regulate cell proliferation and apoptosis .
- Enzyme Inhibition : Studies have shown that this compound can interact with various enzymes, potentially inhibiting their activity and altering biochemical pathways critical for disease progression.
- GPR119 Agonism : A related compound, identified as a GPR119 agonist, demonstrated glucose-lowering effects in diabetic models, suggesting that derivatives of this compound may also influence metabolic pathways associated with diabetes .
The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells:
- Binding Interactions : The spirocyclic structure allows the compound to fit into binding sites on enzymes or receptors, modulating their activity.
- Influencing Signaling Pathways : By interacting with key enzymes or receptors, the compound may alter cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or altered metabolic responses.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Cancer Cell Line Studies : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation.
- Diabetes Models : In animal models, compounds derived from this compound exhibited promising results in lowering blood glucose levels, indicating potential for diabetes management.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Oxa-2-azaspiro[3.5]nonane derivatives, and how can reaction purity be optimized?
- Methodological Answer : The compound is synthesized via piperidine-mediated reactions with alkynes, yielding trifluoroacetate salts. Purity optimization involves evaporation of reaction mixtures followed by chromatographic purification (e.g., reverse-phase HPLC) to achieve ≥95% purity. Scalability to multigram quantities is feasible with careful solvent selection and stepwise monitoring by TLC .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Use a combination of /-NMR for structural elucidation, LC-MS for molecular weight confirmation, and IR spectroscopy to identify functional groups. Purity assessment via HPLC with UV detection at 254 nm is critical for pharmacologically relevant derivatives .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to mitigate hazards (H302: harmful if swallowed; H315: skin irritation). Immediate eye flushing with water for 15 minutes is required upon exposure. Respiratory protection (N95 masks) is advised for airborne particulates .
Q. What are the common impurities encountered during synthesis, and how are they removed?
- Methodological Answer : Unreacted alkynes or byproducts like trifluoroacetic acid residues are typical. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in dichloromethane/hexane mixtures effectively isolates the target compound .
Q. What are the key considerations in selecting protecting groups for functionalized derivatives?
- Methodological Answer : Trifluoroacetyl groups are preferred for amine protection due to stability under basic conditions. For carboxylic acid derivatives, tert-butyl esters offer compatibility with subsequent coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). For ambiguous mass spectrometry fragments, high-resolution MS/MS with collision-induced dissociation clarifies structural ambiguities .
Q. What strategies enable gram-scale synthesis while maintaining yield and purity?
- Methodological Answer : Implement continuous-flow microreactor systems to enhance heat/mass transfer, minimizing side reactions. For example, a tubular reactor with precise temperature control (20–25°C) and inline HPLC monitoring ensures >90% yield at 10 g scale .
Q. How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?
- Methodological Answer : The rigid spiro scaffold reduces conformational flexibility, enhancing metabolic stability (e.g., CYP450 resistance) and blood-brain barrier penetration. LogP values <2.5, predicted via molecular dynamics, correlate with improved aqueous solubility for CNS-targeted derivatives .
Q. How can computational modeling assist in predicting reactivity in ring-opening reactions?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G**) identify electrophilic sites prone to nucleophilic attack. Free energy profiles for ring-opening pathways guide solvent selection (e.g., polar aprotic solvents lower activation barriers) .
Q. What advancements in continuous flow chemistry improve safety during synthesis?
Eigenschaften
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFOPYGRZNUWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610269 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194157-10-3 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.